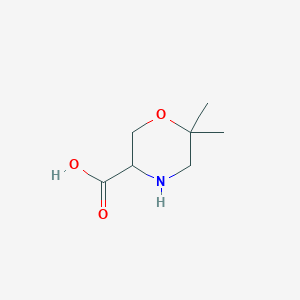

6,6-Dimethylmorpholine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2)4-8-5(3-11-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGXTWQIBWAVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Morpholine Scaffolds in Heterocyclic Chemistry

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone of medicinal chemistry. wikipedia.orgacademie-sciences.fr Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical properties to a molecule, such as enhanced aqueous solubility, improved metabolic stability, and a desirable pharmacokinetic profile. academie-sciences.frresearchgate.net The morpholine moiety is a common feature in a wide array of approved pharmaceuticals and biologically active compounds, demonstrating its versatility and reliability as a structural motif. researchgate.netnih.gov This "privileged scaffold" is often incorporated into molecular designs to engage in hydrogen bonding via its oxygen and nitrogen atoms, which can be crucial for binding to biological targets like enzymes and receptors. nih.gov

The Distinctive Architectural Attributes of 6,6 Dimethylmorpholine 3 Carboxylic Acid

The structure of 6,6-Dimethylmorpholine-3-carboxylic acid is distinguished by two key features: the morpholine (B109124) core and a gem-dimethyl group at the 6-position, adjacent to the oxygen atom. This gem-dimethyl substitution is of particular importance due to the Thorpe-Ingold effect, which has profound implications for the molecule's conformation. wikipedia.org The presence of two methyl groups on the same carbon atom restricts the rotational freedom of the ring, leading to a more defined and rigid three-dimensional structure. wikipedia.orglucp.net This conformational constraint can be highly advantageous in the design of bioactive molecules, as it can pre-organize the molecule into a conformation that is optimal for binding to a specific biological target, potentially increasing potency and selectivity. researchgate.net The incorporation of gem-dimethyl groups is a known strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netscienceopen.com

The chair conformation is the most stable form for the morpholine ring. researchgate.netnih.gov In this compound, the gem-dimethyl group is expected to influence the equilibrium between the possible chair conformers, further defining the spatial orientation of the carboxylic acid group at the 3-position.

Table 1: Key Architectural Features of this compound

| Feature | Description | Implication in Chemical Research |

| Morpholine Scaffold | A six-membered heterocyclic ring containing oxygen and nitrogen atoms. | Confers favorable physicochemical properties such as improved solubility and metabolic stability. Acts as a versatile building block in drug discovery. academie-sciences.frnih.gov |

| Gem-Dimethyl Group (C6) | Two methyl groups attached to the same carbon atom adjacent to the ring oxygen. | Induces the Thorpe-Ingold effect, leading to a conformationally constrained ring system. Can enhance metabolic stability. wikipedia.orgscienceopen.com |

| Carboxylic Acid Group (C3) | An acidic functional group attached to the carbon atom adjacent to the nitrogen. | Provides a handle for further chemical modification and can act as a key interacting group with biological targets. nih.gov |

| Chiral Center (C3) | The carbon atom bearing the carboxylic acid group is a stereocenter. | The molecule can exist as different stereoisomers, which may exhibit distinct biological activities. |

Research Directions for Morpholine Carboxylic Acid Derivatives

The development of synthetic methodologies for morpholine (B109124) derivatives, including those bearing a carboxylic acid function, is an active area of research. academie-sciences.frresearchgate.net Synthetic strategies often involve the use of amino acid precursors to introduce the carboxylic acid moiety and control the stereochemistry. researchgate.netresearchgate.net Research is focused on creating diverse libraries of substituted morpholines for screening in various biological assays. researchgate.net The carboxylic acid group serves as a versatile anchor for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a wide chemical space. acs.org The investigation of polysubstituted morpholines has led to the discovery of compounds with a range of biological activities, including anti-inflammatory and neurotransmitter antagonist properties. academie-sciences.fr

6,6 Dimethylmorpholine 3 Carboxylic Acid: Bridging Heterocyclic and Amino Acid Frameworks

Pioneering Synthetic Routes to the Morpholine Ring System

The construction of the morpholine nucleus is the foundational step in the synthesis of this compound. Efficient formation of this heterocyclic system is paramount and has been approached through various cyclization strategies.

Cyclization Strategies for Morpholine Nucleus Formation

The formation of the morpholine ring generally involves the intramolecular cyclization of a linear precursor containing both an amino and a hydroxyl group, appropriately positioned for ring closure. A common and effective method for creating substituted morpholines relies on the reaction between vicinal amino alcohols and α-halo acid chlorides. nih.gov Another established approach is the intramolecular cyclization of N-substituted aminoethoxy ethanol (B145695) derivatives.

For the specific target of this compound, a logical retrosynthetic disconnection points to precursors like 2-(aminoethoxy)-3-methylbutanoic acid derivatives. The key cyclization can be achieved through several methods:

Intramolecular Williamson Ether Synthesis: This involves the cyclization of a substituted ethanolamine (B43304) derivative. Palladium-catalyzed carboamination reactions have proven effective for synthesizing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov

Reductive Amination: Cyclization can also occur via intramolecular reductive amination of an aldehyde precursor derived from a suitable amino alcohol.

Acid-Catalyzed Cyclization: Boron trifluoride etherate has been used to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, yielding morpholine structures. organic-chemistry.org

A versatile three-component reaction catalyzed by copper has been developed, utilizing amino alcohols, aldehydes, and diazomalonates to produce highly substituted morpholines. nih.gov This method offers a direct route to complex morpholine structures, although it may initially yield poor diastereoselectivity for products with multiple chiral centers. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of morpholine ring formation are highly dependent on reaction conditions and the choice of catalyst. For instance, in the copper-catalyzed three-component synthesis of substituted morpholines, initial trials with Rh₂(OAc)₄, a common catalyst for metallocarbene formation, resulted in low yields. nih.gov Optimization revealed that earth-abundant Cu(I) catalysts were significantly more effective. nih.gov

Similarly, palladium catalysts have been optimized for the synthesis of morpholines. The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst system enables the Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org For Pd-catalyzed carboamination reactions, a typical system involves a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as P(2-furyl)₃, and a base like NaOtBu in a solvent such as toluene. nih.gov

Table 1: Comparison of Catalyst Systems for Morpholine Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Cu(I) catalysts | Three-component reaction (amino alcohol, aldehyde, diazomalonate) | More effective and earth-abundant compared to Rhodium catalysts for this specific reaction. | nih.gov |

| Pd(OAc)₂ / P(2-furyl)₃ / NaOtBu | Carboamination | Effective for synthesizing cis-3,5-disubstituted morpholines from chiral amino alcohols. | nih.gov |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Base-free conditions for cyclization of alkenes to form morpholines. | organic-chemistry.org |

| Boron trifluoride etherate | Intramolecular hydroalkoxylation | Mediates cyclization of nitrogen-tethered alkenes. | organic-chemistry.org |

| Iron(III) | Diastereoselective synthesis | Catalyzes the formation of 2,6- and 3,5-disubstituted morpholines from specific amino ethers and hydroxy amines. | organic-chemistry.org |

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopurity at the C3 position is critical for many pharmaceutical applications of morpholine derivatives. This can be accomplished either through asymmetric synthesis, where the chiral center is created selectively, or by resolving a racemic mixture of the final compound or its precursors.

Asymmetric Synthetic Approaches to the Chiral Carbon Centers

Asymmetric synthesis aims to form a specific stereocenter directly. semanticscholar.org For 3-substituted morpholines, strategies often involve forming the stereocenter before, during, or after the cyclization of the ring. semanticscholar.orgnih.gov

A powerful "after cyclization" method is the transition-metal-catalyzed asymmetric hydrogenation of an unsaturated morpholine precursor. semanticscholar.orgnih.gov For example, a bisphosphine-rhodium complex has been successfully used for the asymmetric hydrogenation of dehydromorpholines, yielding chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org Another approach involves a tandem one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgacs.org This method, using a RuCl(S,S)-Ts-DPEN catalyst, can produce chiral 3-substituted morpholines with enantiomeric excesses greater than 95%. acs.org

Solid-phase synthesis offers a modular approach. Starting from immobilized Fmoc-Ser(tBu)-OH, N-alkylated-N-sulfonylated/acylated intermediates can be prepared. researchgate.netnih.gov Cleavage from the resin using trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane (TES) can lead to the stereoselective formation of the morpholine-3-carboxylic acid derivatives. researchgate.netnih.gov

Enantiomeric Resolution Techniques Applied to this compound Precursors

When a synthesis produces a racemic mixture (an equal mix of both enantiomers), resolution techniques are required to separate them. A classic and widely used method is the formation of diastereomeric salts. libretexts.orglibretexts.org

This technique relies on the principle that enantiomers, while having identical physical properties, will form diastereomers when reacted with a single enantiomer of a different chiral compound (a resolving agent). libretexts.orglibretexts.org These resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.orglibretexts.org

For a racemic carboxylic acid like this compound, a chiral amine base is used as the resolving agent. libretexts.orglibretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, or synthetic amines such as 1-phenylethanamine. libretexts.orgwikipedia.org

The process involves:

Reacting the racemic mixture of the carboxylic acid with an enantiomerically pure chiral base. This creates a mixture of two diastereomeric salts. libretexts.org

Exploiting the solubility difference between the two diastereomeric salts. One salt will preferentially crystallize from a suitable solvent, while the other remains in the solution. libretexts.org

Separating the crystallized salt by filtration.

Regenerating the pure enantiomer of the carboxylic acid from the separated diastereomeric salt by treatment with a strong acid, which removes the chiral resolving agent. libretexts.orglibretexts.org

The success of this method is not guaranteed and often requires empirical screening of various resolving agents and crystallization solvents to achieve efficient separation. wikipedia.orgrsc.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Origin | Reference |

|---|---|---|---|

| Brucine | Chiral Amine Base | Natural (Alkaloid) | libretexts.orgwikipedia.org |

| Strychnine | Chiral Amine Base | Natural (Alkaloid) | libretexts.org |

| Quinine | Chiral Amine Base | Natural (Alkaloid) | libretexts.org |

| 1-Phenylethanamine | Chiral Amine Base | Synthetic | wikipedia.org |

| (-)-Proline | Chiral Amino Acid | Natural | libretexts.org |

Chiral Chromatography and Kinetic Resolution

The separation of racemic mixtures of this compound into its constituent enantiomers is critical for the development of stereochemically pure active pharmaceutical ingredients. While direct chiral chromatography is a viable but often resource-intensive method, dynamic kinetic resolution (DKR) presents an efficient alternative for preparing enantiopure derivatives. infona.pl

Dynamic kinetic resolution combines the rapid, enzyme-catalyzed resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for the theoretical conversion of 100% of the starting racemate into a single, desired enantiomer. A common approach involves the enzymatic hydrolysis of a racemic ester of the target acid. infona.plresearchgate.net For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have been successfully used for the DKR of structurally related amino acid esters. infona.plresearchgate.net In such a process, the racemic ester of this compound would be subjected to CALB-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. infona.pl The presence of a base in the reaction medium facilitates the racemization of the unreacted ester, continuously supplying the substrate for the enzyme and driving the reaction toward a high yield of a single enantiomeric acid. princeton.eduresearchgate.net

This method has proven effective for the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives, achieving excellent enantiomeric excess (ee >99%) and good chemical yields (>87%). infona.plresearchgate.net

Nitrogen Atom Functionalization and Protecting Group Chemistry

The secondary amine in the morpholine ring is another site for synthetic modification. Its functionalization, particularly through the use of protecting groups, is a cornerstone of its application in multi-step synthesis, such as in solid-phase peptide synthesis (SPPS). unimi.itnih.govtemple.edu

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile, acid-catalyzed removal. organic-chemistry.org The N-Boc derivative, (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, is a commercially available and synthetically important building block. sigmaaldrich.com

The Boc group is typically introduced by reacting the morpholine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction proceeds in high yield under mild conditions. fishersci.co.ukresearchgate.net The robustness of the Boc group to most nucleophiles and bases makes it compatible with many synthetic transformations, including esterification and amidation of the C3-carboxylic acid. organic-chemistry.org

Deprotection of the Boc group is efficiently achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. fishersci.co.uk This acid-lability is orthogonal to the base-labile Fmoc group, forming the basis of many modern peptide synthesis strategies. organic-chemistry.org

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another paramount amine protecting group, particularly in SPPS. temple.edu Its key characteristic is its lability to basic conditions, typically a solution of piperidine (B6355638) in DMF, while remaining stable to acidic conditions used to cleave other groups like Boc or tert-butyl esters. csic.esresearchgate.net The corresponding building block, (S)-4-Fmoc-6,6-dimethylmorpholine-3-carboxylic acid, is also a known derivative. achemblock.com

The Fmoc group can be introduced using reagents such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). temple.edu The use of Fmoc-protected building blocks like Fmoc-6,6-dimethylmorpholine-3-carboxylic acid allows for its iterative addition to a growing peptide chain on a solid support. temple.eduresearchgate.net

Beyond protection, the nitrogen atom can undergo other functionalizations, such as N-alkylation or N-arylation, to generate diverse libraries of morpholine derivatives for screening in drug discovery programs. nih.gov

| Protecting Group | Structure | Introduction Reagent | Cleavage Condition | Orthogonality |

| Boc | tert-butoxycarbonyl | Boc₂O | Strong Acid (TFA, HCl) fishersci.co.uk | Stable to base; orthogonal to Fmoc. organic-chemistry.org |

| Fmoc | 9-fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine in DMF) temple.edu | Stable to acid; orthogonal to Boc. csic.es |

Late-Stage Diversification of this compound Analogues

Late-stage functionalization (LSF) has become a pivotal strategy in medicinal chemistry, offering the ability to generate structural diversity from a common, complex molecular scaffold. nih.govsemanticscholar.org This approach avoids the need for lengthy de novo synthesis for each new analogue, accelerating the exploration of structure-activity relationships (SAR). nih.gove3s-conferences.org The this compound core presents several strategic positions for late-stage diversification, including the morpholine ring's C-H bonds, the secondary amine, and the carboxylic acid moiety. Methodologies leveraging transition-metal-catalyzed C-H activation, in particular, offer powerful tools for directly modifying the heterocyclic core. numberanalytics.comnih.govyoutube.com

C-H Functionalization of the Morpholine Ring

The direct conversion of C-H bonds into new C-C, C-N, or C-O bonds is a highly efficient method for molecular diversification. numberanalytics.comyoutube.com For a scaffold like this compound, the C-H bonds at the C-2 and C-5 positions, adjacent to the ring heteroatoms, are the most likely sites for functionalization due to the influence of the adjacent oxygen and nitrogen atoms.

Modern synthetic methods, such as Minisci-type reactions, allow for the late-stage alkylation of electron-deficient heterocycles. While the morpholine ring is electron-rich, derivatization of the nitrogen or strategic use of photocatalysis can enable such transformations. nih.gov Research into high-throughput experimentation has expanded the scope of radical-based alkylations using a wide array of carboxylic acids as coupling partners. nih.gov

Another powerful strategy is transition-metal-catalyzed C-H activation. nih.gov While direct examples on the this compound scaffold are not prominent in the literature, related transformations on other saturated heterocycles demonstrate the potential of this approach. For instance, palladium-catalyzed carboamination has been used to synthesize substituted morpholines, showcasing the ability to form C-C bonds on the morpholine core. nih.gov Similarly, rhodium-catalyzed C-H alkylation has been shown to be effective for other heterocycles. mdpi.com These methods often rely on directing groups to control regioselectivity, a role that the native carboxylic acid or a temporarily installed group could potentially play.

Below is a table summarizing representative C-H functionalization reactions on heterocyclic systems, illustrating the potential for diversifying the morpholine core.

Table 1: Representative C-H Functionalization Methods Applicable to Heterocyclic Scaffolds

| Catalyst System | Heterocycle Type | Reagent | Functionalization Type | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ / P(2-furyl)₃ | Substituted Ethanolamine | Aryl Bromide | C-Arylation (Carboamination) | 50-85 | nih.gov |

| Iron(III) Catalysis | Drug-like Heterocycles | Baran Diversinates | Trifluoromethylation | Varies | nih.gov |

| [RhCl(coe₂)₂]₂ / PCy₃·HCl | Quinoline | 3,3-dimethylbutene | C-Alkylation | >95 | mdpi.com |

| Copper Catalyst | 2-alkyl-N-arylbenzamides | N/A (Oxidative) | C(sp³)-H Amination | Varies | nih.gov |

Diversification via the Secondary Amine and Carboxylic Acid

The secondary amine and carboxylic acid functionalities of the core structure are prime handles for late-stage diversification through well-established chemical transformations.

The secondary amine can be readily functionalized through N-acylation, N-alkylation, N-arylation, or sulfonylation reactions. These modifications can significantly impact the molecule's steric and electronic properties, as well as its pharmacological profile. The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds and could be applied to arylate the morpholine nitrogen. researchgate.net

The carboxylic acid group is exceptionally versatile for creating diverse analogues. nih.govthermofisher.com It can be converted into a wide range of functional groups, including:

Amides: Coupling with a diverse library of primary or secondary amines is one of the most common diversification strategies in medicinal chemistry. This can be achieved using standard peptide coupling reagents. thermofisher.com

Esters: Esterification with various alcohols provides another avenue for modification.

Alcohols: Reduction of the carboxylic acid to a primary alcohol opens up further functionalization possibilities.

Decarbonylative Coupling: Advanced nickel-catalyzed methods allow for the direct decarbonylative thioetherification of carboxylic acids, converting them into valuable aryl sulfides. nsf.gov

These derivatizations can be performed under mild conditions, making them highly suitable for late-stage applications on complex molecules. nih.govthermofisher.com

Table 2: Potential Late-Stage Derivatizations of the Amine and Carboxylic Acid

| Functional Group | Reaction Type | Reagents | Resulting Group | Ref. |

|---|---|---|---|---|

| Secondary Amine | N-Arylation | Aryl Halide, Pd Catalyst, Ligand | N-Aryl Morpholine | researchgate.net |

| Secondary Amine | N-Acylation | Acyl Chloride or Anhydride | N-Acyl Morpholine | nih.gov |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC) | Amide | nih.govthermofisher.com |

| Carboxylic Acid | Decarbonylative Thioetherification | Thiol, Ni Catalyst | Thioether | nsf.gov |

By combining C-H functionalization strategies with derivatization of the inherent amine and acid groups, a vast chemical space can be explored from the central this compound scaffold, facilitating the rapid development of novel analogues.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a key site for various chemical modifications, including decarboxylation, reduction, and conversion to more reactive derivatives like acid halides and anhydrides.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), can be a significant reaction for carboxylic acids, often facilitated by heat. For β-keto acids, this process can occur under relatively mild conditions through a cyclic transition state. While this compound is not a β-keto acid, decarboxylation can still be induced, typically under more forcing conditions or through specific catalytic methods. For instance, photoredox catalysis has been employed for the decarboxylative alkylation of certain heterocyclic carboxylic acids, demonstrating a modern approach to what can be a challenging transformation. The stability of the resulting carbanion or radical intermediate is a crucial factor in the feasibility of such reactions.

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (6,6-dimethylmorpholin-3-yl)methanol. This transformation typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of reducing carboxylic acids, esters, and other carbonyl compounds to alcohols. The reaction with LiAlH₄ proceeds via a hydride attack on the carbonyl carbon.

Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), offer a more chemoselective option for reducing carboxylic acids in the presence of other reducible functional groups like esters or amides. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective when used in conjunction with additives or for the reduction of more reactive carboxylic acid derivatives. For example, a method involving the in situ formation of hydroxybenzotriazole (B1436442) esters followed by reduction with sodium borohydride has been shown to be effective.

| Reagent | Selectivity | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, unselective | Anhydrous ether or THF |

| Borane (BH₃·THF) | Selective for carboxylic acids | THF |

| Sodium Borohydride (NaBH₄) | Generally requires activation | Various |

Conversion to Anhydrides and Acid Halides

The carboxylic acid can be converted into more reactive acylating agents such as acid anhydrides and acid halides.

Acid Halides: The most common method for converting a carboxylic acid to an acid chloride is treatment with thionyl chloride (SOCl₂). This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon to form the acid chloride. Other reagents like oxalyl chloride can also be used.

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids through dehydration reactions. A common laboratory method involves the reaction of a carboxylic acid with a pre-formed acid chloride in the presence of a base like pyridine. Alternatively, strong dehydrating agents can be used, though this is less common for simple acyclic anhydrides. Symmetrical anhydrides can be formed by reacting two equivalents of a carboxylic acid with a suitable coupling agent.

Reactivity of the Morpholine Nitrogen Atom

The secondary amine in the morpholine ring is nucleophilic and can participate in a variety of reactions, including alkylation and acylation. The presence of the ether oxygen in the ring reduces the pKa of the nitrogen compared to a simple cyclic amine like piperidine, influencing its reactivity.

Nucleophilic Reactivity in Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it a nucleophile, capable of attacking electrophilic centers.

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The synthesis of substituted morpholines often involves N-alkylation steps. However, controlling the extent of alkylation can sometimes be a challenge, as over-alkylation can occur. Visible light photoredox catalysis has also been applied to the γ-alkylation of carboxylic acid derivatives, showcasing advanced methods for C-H functionalization directed by an amide group, which could be formed from the morpholine nitrogen.

Acylation: The morpholine nitrogen readily reacts with acylating agents like acid chlorides and anhydrides to form amides. For instance, reaction with an acid chloride would yield an N-acylmorpholine derivative. This is a common transformation in the synthesis of biologically active molecules containing the morpholine scaffold. The reaction of the morpholine nitrogen with phosgene (B1210022) or its equivalents can be used to prepare carbamoyl (B1232498) chlorides.

Ring-Opening Mechanisms and their Synthetic Utility

While morpholine rings are generally stable, they can undergo ring-opening reactions under specific conditions. These reactions can be synthetically useful for accessing more complex, substituted molecules.

The mechanism of ring-opening often involves the cleavage of the C-O bond or the C-N bond. For example, treatment with certain reagents can lead to the cleavage of the ether linkage. More recently, methods for the oxidative ring-opening of morpholine derivatives have been developed, using visible light as an energy source to cleave C-C bonds under mild conditions. The synthetic utility of such reactions lies in the ability to transform the cyclic morpholine structure into linear, functionalized amino alcohol derivatives, which can then be used in further synthetic elaborations. For example, ring-opening of a tosyl-oxazetidine has been used as a key step in the synthesis of substituted morpholines.

Stereochemical Stability and Epimerization Processes of this compound

The stereochemical integrity of this compound is a critical aspect of its molecular behavior, particularly in the context of its potential applications in asymmetric synthesis and as a chiral building block. The presence of a stereocenter at the C3 position, and potentially at the C5 position in related analogs, gives rise to various stereoisomers. The stability of these isomers and their propensity to undergo epimerization are governed by several factors inherent to the morpholine ring structure and the nature of its substituents.

Research into related morpholine and thiomorpholine-3-carboxylic acid derivatives has provided insights into the stereochemical outcomes of synthetic routes. For instance, polymer-supported synthesis strategies have been developed to produce these heterocyclic carboxylic acids stereoselectively. researchgate.net The inclusion of reducing agents like triethylsilane during the cleavage from a solid support has been shown to result in the stereoselective formation of the desired morpholine or thiomorpholine-3-carboxylic acids. researchgate.net Such methods are crucial for controlling the configuration of the newly formed stereocenter. researchgate.net

The potential for epimerization at the C3 position is a key consideration. While specific studies on the epimerization of this compound are not extensively documented, general principles suggest that conditions such as strong base or high temperatures could potentially lead to the loss of stereochemical purity. However, the inherent stability of the morpholine ring generally suggests that drastic conditions would be required for such a process to occur.

Derivatization for Conjugation and Bioconjugation Applications

The bifunctional nature of this compound, possessing both a secondary amine and a carboxylic acid group, makes it a versatile scaffold for derivatization. These functional groups provide orthogonal handles for chemical modification, allowing for the attachment of this molecule to other chemical entities, including biomolecules.

The carboxylic acid moiety is a primary site for derivatization. A common strategy involves its activation to form a more reactive intermediate, which can then be coupled with a nucleophile, such as an amine, to form a stable amide bond. Reagents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) are effective for this purpose. nih.gov This approach has been successfully applied in the derivatization of various biologically important carboxylic acids for enhanced detection in analytical techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The resulting derivatives often exhibit significantly improved ionization efficiency, leading to lower detection limits. nih.gov

For bioconjugation, the carboxylic acid can be activated using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS), to form an active ester. nih.gov This intermediate readily reacts with primary amines on proteins or other biomolecules to form a stable amide linkage. nih.gov This method is a cornerstone of bioconjugation chemistry and has been widely used to attach small molecules to larger biological entities. nih.gov

Alternatively, the carboxylic acid can be converted into other functional groups to facilitate different conjugation chemistries. For example, it can be reduced to an alcohol or converted to an amine, which can then be further functionalized.

The secondary amine in the morpholine ring also presents opportunities for derivatization. It can undergo N-alkylation or N-acylation to introduce a variety of substituents. These modifications can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and basicity.

The combination of these derivatization strategies allows for the construction of complex molecular architectures based on the this compound scaffold. For example, one functional group can be used to attach a targeting moiety, while the other is used to link a therapeutic agent or a reporter molecule. This dual functionality is highly desirable in the development of targeted drug delivery systems and diagnostic probes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity of atoms and their spatial arrangement. For this compound, NMR techniques are crucial for confirming the morpholine ring's conformation and the relative stereochemistry of its substituents.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework.

¹H NMR: The proton spectrum reveals the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, often between 10-12 ppm, due to hydrogen bonding and its acidic nature. libretexts.orglibretexts.org Protons on the carbon adjacent to the carboxylic acid (at the C3 position) are expected to resonate in the 2-3 ppm range. libretexts.org The protons on the morpholine ring will appear as a series of multiplets, with their exact chemical shifts and coupling constants being highly dependent on the chair conformation of the ring and the orientation of the substituents. The two methyl groups at the C6 position are expected to be diastereotopic and may show distinct singlet signals.

¹³C NMR: The carbon spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.orglibretexts.org The carbons of the morpholine ring and the gem-dimethyl groups will have distinct signals. For instance, in related morpholinium structures, the carbon atoms attached to the nitrogen and oxygen typically appear at around 43-47 ppm and 63-67 ppm, respectively. researchgate.net

Coupling Constants: The analysis of proton-proton (³JHH) coupling constants helps determine the dihedral angles between adjacent protons, which is essential for deducing the chair conformation of the morpholine ring and the axial or equatorial position of the proton at C3.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| COOH | 10.0 - 12.0 (broad s) | 170.0 - 180.0 | Acidic proton, often exchanges with D₂O. libretexts.orglibretexts.org |

| H3 | ~3.5 - 4.0 (dd) | ~55.0 - 60.0 | Alpha to carboxylic acid and nitrogen. |

| H2 (axial/equatorial) | ~3.0 - 4.0 (m) | ~65.0 - 70.0 | Adjacent to oxygen. |

| H5 (axial/equatorial) | ~2.5 - 3.5 (m) | ~45.0 - 50.0 | Adjacent to nitrogen. |

| C6-CH₃ | ~1.2 - 1.5 (s) | ~20.0 - 30.0 | Two distinct singlets may be observed. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Probing

2D NMR experiments are indispensable for unambiguously assigning the signals from the 1D spectra and revealing more complex structural details. slideshare.netnih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to trace the connectivity of the protons around the morpholine ring, for example, showing a correlation between the proton at C3 and the methylene (B1212753) protons at C2. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduprinceton.edu It is the primary method for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduprinceton.edu This is crucial for identifying quaternary carbons (like C6 and the carbonyl carbon) and for piecing together different fragments of the molecule. For example, a correlation between the methyl protons and the C6 carbon would confirm their attachment. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net NOESY is particularly powerful for determining the stereochemistry and conformation. For instance, it can reveal through-space interactions between an axial proton and other axial protons on the same side of the morpholine ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.comyoutube.com

FT-IR Spectroscopy: The FT-IR spectrum is particularly useful for identifying the carboxylic acid and the morpholine functional groups.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer. libretexts.orglibretexts.org

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. libretexts.orgnih.gov

C-O Stretch: The C-O stretching of the carboxylic acid and the ether linkage in the morpholine ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

N-H Bend and C-N Stretch: Vibrations associated with the secondary amine of the morpholine ring are also expected.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman is often better for non-polar, symmetric bonds and skeletal vibrations. youtube.comscielo.org.mx The C-C backbone and symmetric stretches of the morpholine ring may be more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3500 (very broad) libretexts.org | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) nih.gov | Moderate |

| Morpholine | C-O-C stretch | 1070-1150 (strong) | Moderate-Strong |

| Morpholine | C-N-C stretch | ~1100 | Moderate |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₇H₁₃NO₃), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places). rsc.org This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition.

Calculated Molecular Weight: 159.08954 g/mol

Expected HRMS (ESI+) result for [M+H]⁺: 160.09737

Expected HRMS (ESI-) result for [M-H]⁻: 158.08172

Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation for carboxylic acids includes the loss of the hydroxyl group ([M-17]) or the entire carboxyl group ([M-45]). libretexts.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. This technique can establish the absolute configuration of chiral centers, bond lengths, bond angles, and the conformation of the molecule in the solid state. For a derivative of this compound, a crystal structure would confirm the chair conformation of the morpholine ring and the stereochemistry at C3. mdpi.com

Analysis of Hydrogen Bonding Networks in Crystalline Forms

In the solid state, molecules of this compound will interact with each other through non-covalent interactions, primarily hydrogen bonds. researchgate.net The presence of a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor and acceptor) allows for the formation of extensive hydrogen bonding networks. nih.govnih.gov

Common hydrogen bonding motifs expected in the crystal structure include:

Carboxylic Acid Dimers: The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by two strong O-H···O=C hydrogen bonds, forming an R²₂(8) graph set notation. mdpi.comosti.gov

Amine-Carboxyl Interactions: Hydrogen bonds between the morpholine nitrogen (N-H) and the carboxylic acid group (either the carbonyl oxygen or the hydroxyl oxygen) are highly likely. These N-H···O interactions are crucial in linking the primary dimer units into larger chains, sheets, or three-dimensional networks. nih.gov

Morpholine Oxygen Acceptor: The ether oxygen of the morpholine ring can also act as a hydrogen bond acceptor, further extending the supramolecular assembly.

The analysis of these networks is fundamental to understanding the material's physical properties, such as melting point, solubility, and crystal packing. researchgate.net

Conformational Analysis in the Solid State

The three-dimensional arrangement of atoms and functional groups in the solid state is fundamental to understanding the physicochemical properties and potential intermolecular interactions of a molecule. For this compound, while direct crystallographic data is not extensively published in readily available literature, its solid-state conformation can be reliably inferred from the well-established principles of heterocyclic chemistry and the crystallographic analysis of closely related morpholine derivatives.

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, predominantly adopts a chair conformation in the solid state. This conformation minimizes torsional strain and steric interactions between substituents, making it the most energetically favorable arrangement. In the case of this compound, the morpholine ring is expected to exist in this stable chair form.

The substituents on the morpholine ring—the carboxylic acid group at the C3 position and the two methyl groups at the C6 position—will occupy either axial or equatorial positions. The gem-dimethyl group at the C6 position will have one methyl group in an axial orientation and the other in an equatorial position. The conformational preference of the carboxylic acid group at the C3 position (axial vs. equatorial) would be influenced by a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Furthermore, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, and under certain conditions of protonation, the ring nitrogen and oxygen can also participate in hydrogen bonding networks. These interactions would lead to the formation of a stable, three-dimensional crystalline lattice.

While specific experimental data for the title compound is limited, the analysis of a related structure, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, confirms the adoption of a chair conformation for the morpholine ring in the solid state. nist.gov This provides strong evidence to support the predicted conformation of this compound.

To provide a quantitative perspective on the geometry of a morpholine ring in a chair conformation, the following table presents representative bond lengths and angles from a crystallographically characterized morpholine derivative. It is important to note that these values are for a related compound and are presented for illustrative purposes to indicate the expected geometry.

Representative Crystallographic Data for a Morpholine Ring in a Chair Conformation

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C | 1.51 - 1.53 |

| C-N | 1.46 - 1.48 |

| C-O | 1.42 - 1.44 |

| **Bond Angles (°) ** | |

| C-O-C | 110 - 112 |

| C-N-C | 108 - 110 |

| O-C-C | 110 - 112 |

| N-C-C | 109 - 111 |

| **Torsion Angles (°) ** | |

| C-O-C-C | 55 - 60 |

| O-C-C-N | -50 to -55 |

| C-C-N-C | 55 - 60 |

Data are typical ranges observed in morpholine-containing crystal structures.

The precise orientation of the carboxylic acid group and the specific network of intermolecular hydrogen bonds in the crystal lattice of this compound would ultimately require direct experimental determination through single-crystal X-ray diffraction analysis.

Theoretical and Computational Studies on 6,6 Dimethylmorpholine 3 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are essential for elucidating the fundamental properties of a molecule. These methods provide a microscopic view of the electron distribution and the forces that govern the molecular structure.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study on 6,6-dimethylmorpholine-3-carboxylic acid would typically involve optimizing the molecule's geometry to find its lowest energy structure. This would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would yield crucial electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is critical for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Hartree-Fock (HF) and Post-HF Methods for Energetic Landscape

While DFT is powerful, Hartree-Fock (HF) theory provides a foundational, albeit less accurate, starting point by approximating the many-electron wavefunction as a single Slater determinant. More advanced and computationally intensive post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, build upon the HF results to incorporate electron correlation effects more accurately. These methods are invaluable for obtaining a highly accurate energetic landscape, including the calculation of activation barriers for reactions and the precise energies of different conformers.

Conformational Analysis and Energy Minima Identification

The flexibility of the morpholine (B109124) ring and the presence of the carboxylic acid group suggest that this compound can exist in multiple conformations. Identifying the most stable conformers is crucial as they will be the most populated at equilibrium and will dictate the molecule's observed properties.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles (for instance, around the C-C bond connecting the carboxylic acid to the ring) and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformations, while the maxima represent transition states between them. This analysis would reveal the preferred orientations of the substituent groups.

Solvation Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent. For a molecule with both hydrogen bond donor and acceptor sites like this compound, the presence of a polar solvent like water would be expected to stabilize certain conformations over others through hydrogen bonding and dielectric effects.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

A thorough computational study would calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. These predicted spectra could then be compared with any available experimental data to validate the accuracy of the computational model and the determined conformations. Discrepancies between predicted and experimental data can often point to subtle structural or environmental effects not captured by the initial model.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available | Data not available |

| IR Frequency (cm⁻¹) - C=O stretch | Data not available | Data not available |

| IR Frequency (cm⁻¹) - O-H stretch | Data not available | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how a molecule will interact with other reagents.

In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, correspond to areas with a high electron density. These are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential, depicted in shades of blue, indicate a lower electron density or an excess of positive charge, making them susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to highlight several key reactive sites. A theoretical study on a substituted morpholine derivative (C18H19NO3S) using Density Functional Theory (DFT) with the B3LYP method has shown that the morpholine ring and its substituents significantly influence the electronic distribution. cerist.dz Based on the functional groups present in this compound, the following predictions can be made:

The Carboxylic Acid Group (-COOH): The oxygen atoms of the carboxyl group are highly electronegative and would therefore be depicted as intense red regions on the MEP map. This indicates a high electron density, making them prime targets for electrophiles. The hydrogen atom of the hydroxyl group, being electron-deficient, would appear as a blue or greenish-blue region, susceptible to interaction with nucleophiles.

The Morpholine Ring: The nitrogen and oxygen atoms within the morpholine ring are also electronegative and would contribute to the negative potential regions. The nitrogen atom, being a Lewis base, is a potential site for protonation or interaction with other electrophiles. The presence of the two methyl groups on the C6 carbon would create a region of moderate electron density.

The insights gained from an MEP map are instrumental in predicting how this compound might dock with biological receptors or react in various chemical transformations. The distinct regions of positive and negative potential provide a roadmap for its intermolecular interactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted MEP Color | Predicted Potential | Implied Reactivity |

| Carbonyl Oxygen (C=O) | Deep Red | Highly Negative | Site for Electrophilic Attack |

| Hydroxyl Oxygen (-OH) | Red | Negative | Site for Electrophilic Attack |

| Carboxyl Hydrogen (-OH) | Blue | Positive | Site for Nucleophilic Attack |

| Morpholine Nitrogen (N-H) | Yellow/Orange | Moderately Negative | Site for Protonation/Electrophilic Interaction |

| Morpholine Oxygen (-O-) | Yellow | Moderately Negative | Potential for Hydrogen Bonding |

| Methyl Groups (-CH3) | Green | Neutral | Generally Low Reactivity |

Reactivity and Reaction Mechanism Predictions using Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of molecules and the mechanisms of their reactions. While specific computational models for this compound are not readily found, general knowledge of the reactivity of carboxylic acids and morpholines, supported by computational studies on related structures, allows for informed predictions.

The reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the secondary amine within the morpholine ring.

Reactions involving the Carboxylic Acid Group:

The carboxylic acid moiety can undergo a variety of nucleophilic acyl substitution reactions. Computational models can be employed to calculate the energy barriers and transition states for these transformations, providing insight into the reaction kinetics and preferred pathways. Common reactions include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. Computational models can help in understanding the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, and the subsequent nucleophilic attack by the alcohol.

Amide Formation: Reaction with an amine, often in the presence of a coupling agent, yields an amide. Theoretical calculations can model the activation of the carboxylic acid and the energetics of the tetrahedral intermediate formed during the reaction.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride or borane (B79455). Computational studies can map the reaction pathway and the intermediates involved.

Reactions involving the Morpholine Nitrogen:

The secondary amine in the morpholine ring is nucleophilic and can participate in several reactions:

N-Alkylation: The nitrogen can be alkylated using alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides will form an N-acylmorpholine derivative.

Salt Formation: As a base, the nitrogen can react with acids to form morpholinium salts.

Computational models can predict the relative nucleophilicity of the nitrogen atom and the steric hindrance effects of the adjacent dimethyl groups on its reactivity.

Table 2: Predicted Reactivity of this compound based on Computational Models

| Functional Group | Reaction Type | Predicted Reactivity | Computational Insights Provided |

| Carboxylic Acid | Esterification | High (with catalyst) | Transition state energies, reaction pathway |

| Carboxylic Acid | Amide Formation | Moderate (requires activation) | Energetics of intermediates, role of coupling agents |

| Carboxylic Acid | Reduction | High (with strong reductants) | Reaction mechanism, potential side reactions |

| Morpholine Nitrogen | N-Alkylation | Moderate | Nucleophilicity of nitrogen, steric effects |

| Morpholine Nitrogen | N-Acylation | High | Reaction energetics, stability of the product |

By employing these computational approaches, a detailed understanding of the chemical behavior of this compound can be developed, guiding its synthesis, modification, and potential applications.

Applications of 6,6 Dimethylmorpholine 3 Carboxylic Acid in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and bifunctional nature of 6,6-dimethylmorpholine-3-carboxylic acid make it an attractive starting material in asymmetric synthesis. The presence of both a secondary amine and a carboxylic acid allows for diverse chemical manipulations, while the defined stereocenter at the C3 position can be used to induce chirality in subsequent synthetic steps. The gem-dimethyl group at the C6 position provides steric bulk, which can influence the conformational preferences of the morpholine (B109124) ring and impact the stereochemical outcome of reactions.

Commercially available forms, such as the N-Boc protected (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid, are widely utilized in synthetic chemistry. chemimpex.comsigmaaldrich.commoldb.com The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in peptide synthesis and other transformations requiring selective functionalization of the carboxylic acid moiety. chemimpex.com

Synthesis of Stereochemically Defined Natural Products

Chiral building blocks are fundamental to the total synthesis of complex natural products, allowing for the construction of stereochemically rich architectures. While the application of many chiral amino acids and their derivatives in natural product synthesis is well-documented, a review of the current scientific literature does not provide specific examples of the total synthesis of natural products utilizing this compound as a key building block. The principles of chiral pool synthesis, which employs readily available chiral molecules to construct complex targets, suggest that this compound is a viable candidate for such endeavors. youtube.com

Construction of Enantiomerically Enriched Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical ingredients is a cornerstone of modern drug development. Chiral morpholine derivatives are important structural motifs in a range of biologically active compounds. nih.gov The compound (S)-4-Boc-morpholine-3-carboxylic acid is described as a versatile building block for the synthesis of various biologically active molecules, including pharmaceuticals. chemimpex.com Its structure is particularly valuable for creating complex molecular architectures through selective functionalization. chemimpex.com

While it is positioned as a key intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders, specific examples of commercial or late-stage clinical pharmaceutical intermediates derived directly from this compound are not extensively detailed in the reviewed literature. chemimpex.comcaltech.edu However, the synthesis of its methyl ester, (S)-methyl 6,6-dimethylmorpholine-3-carboxylate, has been described in the patent literature, indicating its role as a synthetic intermediate. acs.org

| Compound Derivative | CAS Number | Molecular Formula | Application Area |

| (S)-4-Boc-6,6-dimethylmorpholine-3-carboxylic acid | 783349-78-0 | C12H21NO5 | Chiral Building Block, Pharmaceutical Intermediate chemimpex.comsigmaaldrich.commoldb.com |

| (S)-Methyl 6,6-dimethylmorpholine-3-carboxylate | 947729-86-4 | C8H15NO3 | Synthetic Intermediate acs.orgresearchgate.netscribd.com |

| (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride | 1313277-24-5 | C7H14ClNO3 | Chiral Building Block nih.gov |

Scaffold for the Development of New Synthetic Reagents and Catalysts

The rigid, chiral scaffold of this compound makes it an interesting platform for the design of new synthetic tools, including chiral ligands and organocatalysts.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. Amino acids and their derivatives, such as proline, are prominent organocatalysts. Recent research has highlighted the potential of morpholine-based amino acids as a new class of organocatalysts. ambeed.com

In a study on the 1,4-addition of aldehydes to nitroolefins, morpholine-based catalysts demonstrated high efficiency and stereoselectivity. ambeed.com A key finding of this research was the crucial role of the carboxylic acid group in the catalyst's activity; when the carboxylic acid was protected as a methyl ester, no reaction was observed. This underscores the importance of the bifunctional nature of these cyclic amino acids for their catalytic function. While this study did not specifically employ the 6,6-dimethyl substituted variant, it provides strong evidence for the potential of this compound to function as an effective organocatalyst in similar transformations.

Precursor for Advanced Materials and Polymers

The incorporation of complex, functional monomers into polymers can imbue them with novel properties. While there is no direct literature citing the use of this compound as a monomer for advanced materials or polymers, a related compound, 6,6'-dimethylmorpholine-2,5-dione, has been investigated in the context of biodegradable polymers. nih.gov This related monomer, which can be considered a cyclic dimer of an alpha-amino acid and an alpha-hydroxy acid, has been copolymerized with L-lactide. The resulting copolymers, which feature both ester and amide functionalities in their backbone, exhibit altered thermal properties compared to polylactic acid (PLLA) homopolymers. nih.gov This research into a structurally similar morpholine derivative suggests a potential, though as yet unexplored, avenue for the application of this compound or its derivatives in materials science.

Role in Multi-Component Reactions (MCRs)

This compound serves as a valuable building block in multi-component reactions (MCRs), particularly in the synthesis of complex molecules with high structural diversity and atom economy. researchgate.net Its rigid, cyclic amino acid structure is instrumental in creating conformationally constrained peptidomimetics, which are of significant interest in medicinal chemistry. nih.gov The primary role of this compound in isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), is to function as the carboxylic acid component. wikipedia.orgnih.gov

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid combine in a one-pot synthesis to form a dipeptide-like product or α-acylamino amide. wikipedia.org The reaction mechanism involves the initial formation of an imine from the amine and carbonyl compound. wikipedia.org The carboxylic acid, in this case, this compound, then protonates the imine, activating it for nucleophilic attack by the isocyanide. wikipedia.orgnih.gov The resulting nitrilium intermediate is subsequently trapped by the carboxylate anion, which, after an intramolecular acyl transfer known as the Mumm rearrangement, yields the final stable bis-amide product. wikipedia.org The entire sequence is driven forward by the irreversible Mumm rearrangement. wikipedia.org

The incorporation of the 6,6-dimethylmorpholine moiety introduces a specific, constrained scaffold into the final product. nih.gov This structural feature is crucial for designing molecules that can adopt specific three-dimensional shapes, mimicking the turns found in natural peptides. nih.gov Research has shown that this approach allows for the synthesis of peptidomimetics with unique turn-inducing properties. nih.gov

A summary of a representative Ugi-type multi-component reaction involving this compound is presented below. This reaction highlights the convergence of four distinct building blocks to rapidly generate a complex molecular architecture.

Table 1: Example of an Ugi Multi-Component Reaction

| Reactant Type | Specific Compound | Role in Reaction |

|---|---|---|

| Carboxylic Acid | This compound | Provides the acyl group and the morpholine scaffold. |

| Amine | Benzylamine | Forms the initial imine with the aldehyde. |

| Aldehyde | Benzaldehyde | Reacts with the amine to form the imine. |

| Isocyanide | tert-Butyl isocyanide | Attacks the activated imine intermediate. |

| Product | Complex Peptidomimetic | A bis-amide incorporating all four components. |

The utility of MCRs like the Ugi reaction lies in their efficiency and ability to generate large libraries of diverse compounds from readily available starting materials, which is a significant advantage in fields like drug discovery. researchgate.netresearchgate.net The use of cyclic amino acid derivatives such as this compound further enhances the power of this strategy by enabling access to structurally constrained and complex heterocyclic scaffolds. nih.govillinois.edu

Biological Relevance and Molecular Mechanistic Insights of 6,6 Dimethylmorpholine 3 Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies of Morpholine-Containing Compounds

The biological activity of morpholine-containing compounds is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by modifying their structure to enhance potency and selectivity. nih.gov The morpholine (B109124) scaffold is versatile, and its substitution pattern significantly influences the pharmacological profile of the resulting derivatives. nih.govresearchgate.net

The morpholine ring is a six-membered heterocycle containing nitrogen and oxygen atoms, which can be appropriately substituted to yield a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.net The substituents on the morpholine ring play a critical role in modulating the compound's properties.

Lipophilicity and Permeability : The introduction of alkyl groups, such as the two methyl groups at the C6 position in 6,6-dimethylmorpholine-3-carboxylic acid, can increase the lipophilicity of the molecule. researchgate.net This modification can influence the compound's ability to cross biological membranes and may improve its pharmacokinetic profile. researchgate.net

Steric Effects : Bulky substituents on the morpholine ring can influence how the molecule fits into the binding site of a target protein. nih.gov For example, in the context of central nervous system (CNS) drug discovery, the flexible chair-like conformation of the morpholine ring, combined with specific substitutions, can be key for interacting with receptors. nih.gov The gem-dimethyl substitution at the C6 position creates a specific steric environment that can enhance binding affinity or selectivity for a particular target.

Metabolic Stability : The morpholine nucleus is often incorporated into drug candidates to improve their metabolic stability. nih.gov Strategic substitutions can block sites of metabolism, leading to a longer duration of action.

The versatility of the morpholine scaffold allows medicinal chemists to fine-tune the biological and pharmacokinetic properties of drug candidates. nih.govnih.gov

The carboxylic acid functional group is a key component in the pharmacophore of many drugs and is often crucial for drug-target interactions. nih.govnih.gov Its presence in a molecule like this compound can significantly influence its biological activity.

Electrostatic and Hydrogen Bonding Interactions : The carboxylic acid group, with its inherent acidity, can form strong electrostatic interactions and hydrogen bonds with biological targets. nih.gov This ability is often a determining factor in the binding affinity of a drug to its receptor or enzyme active site. nih.govresearchgate.net For instance, the free carboxylic group in certain quinazoline derivatives has been shown to be essential for ATP competitive binding in the active site of kinases. nih.gov

Solubility and Formulation : The presence of a carboxylic acid can improve the water solubility of a compound, which is an important property for drug formulation and administration. researchgate.net It allows for the formation of water-soluble salts by neutralization with an alkali. researchgate.net

Potential Liabilities : Despite its advantages, the carboxylic acid moiety can also present challenges. It can limit a compound's ability to passively diffuse across biological membranes, which is a particular concern for drugs targeting the central nervous system. nih.gov Furthermore, it can be a site for metabolic reactions, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites. nih.gov

The strategic placement of a carboxylic acid group is a common strategy in drug design to anchor a molecule to its biological target. nih.govacs.org

Molecular Targets and Putative Mechanisms of Action

Derivatives of this compound have the potential to interact with a variety of molecular targets due to the combined features of the substituted morpholine ring and the carboxylic acid group. nih.gov

Protein kinases are a major class of drug targets, particularly in oncology. ekb.eg The morpholine moiety is present in several known kinase inhibitors, and the carboxylic acid group can play a critical role in binding to the kinase active site.

PI3K Inhibition : Arylmorpholine scaffolds have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family. nih.govucsf.edu These compounds often act as ATP-competitive inhibitors, where the morpholine ring interacts with the hinge region of the kinase domain.

Aurora Kinase Inhibition : Studies on quinazoline-4-carboxylic acid derivatives have shown that the carboxylic acid group is crucial for inhibitory activity against Aurora A kinase. nih.gov Molecular docking studies suggest that this group forms key hydrogen bond interactions within the active site. nih.gov

CK2 Inhibition : Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds showing IC50 values in the sub-micromolar range. nih.govresearchgate.net

The combination of a morpholine ring and a carboxylic acid moiety in this compound derivatives suggests a strong potential for kinase inhibitory activity.

Table 1: Kinase Inhibitory Activity of Selected Carboxylic Acid Derivatives

| Compound Class | Target Kinase | Key Structural Feature | IC50 |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | CK2 | Carboxylic Acid | 0.65 µM to 18.2 µM nih.gov |

| 2-Aminoquinoline-3-carboxylic acid derivatives | CK2 | Carboxylic Acid | 0.65 µM to 18.2 µM nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | Carboxylic Acid | 168.78 µM (on MCF-7 cell line) nih.gov |

The morpholine scaffold is a component of inhibitors for a wide range of enzymes. nih.gov Carboxylic acid derivatives have also shown inhibitory activity against various enzymes, including those involved in metabolic and inflammatory processes.

Anti-urease Activity : Urease is a nickel-containing enzyme that is a target for the treatment of ulcers caused by H. pylori. mdpi.com Acrylic acid derivatives have been shown to inhibit urease, with some compounds being more potent than the standard inhibitor, thiourea. mdpi.comnih.gov For example, one derivative exhibited an IC50 value of 10.46 ± 0.03 µM against jack bean urease, which is approximately twice as active as thiourea (IC50 = 21.5 ± 0.01 µM). mdpi.comnih.gov

α-Glucosidase Inhibition : α-Glucosidase inhibitors are used to manage type-2 diabetes by delaying glucose absorption. mdpi.com While some acrylic acid derivatives have shown mild inhibitory potential against α-glucosidase, this highlights the potential for carboxylic acid-containing compounds to target this enzyme class. mdpi.comnih.gov

Dopamine β-hydroxylase Inhibition : A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were evaluated for their ability to inhibit dopamine β-hydroxylase. The most potent compound, 6-benzylaminopyridazine-3-carboxylic acid, showed activity comparable to the known inhibitor fusaric acid. nih.gov

The structural features of this compound derivatives make them interesting candidates for evaluation as inhibitors of these and other enzymes.

Table 2: Urease Inhibitory Activity of Acrylic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Standard (Thiourea) IC50 (µM) |

| Acrylic Acid Derivative 1 | Jack Bean Urease | 13.71 ± 0.07 nih.gov | 21.5 ± 0.01 nih.gov |

| Acrylic Acid Derivative 2 | Jack Bean Urease | 16.87 ± 0.02 nih.gov | 21.5 ± 0.01 nih.gov |

| Acrylic Acid Derivative 3 | Jack Bean Urease | 10.46 ± 0.03 nih.gov | 21.5 ± 0.01 nih.gov |

The morpholine moiety is a key pharmacophore for compounds targeting a variety of receptors and ion channels, particularly in the central nervous system. nih.govnih.gov

NMDA Receptor Antagonism : A series of 6-substituted decahydroisoquinoline-3-carboxylic acids have been developed as potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov These compounds are conformationally constrained analogs that mimic glutamate (B1630785), and they show promise as neuroprotective agents. nih.gov For example, one phosphonate-substituted analog selectively displaced [3H]CGS19755 binding with an IC50 of 55 ± 14 nM and antagonized NMDA responses with an IC50 of 0.15 ± 0.01 µM. nih.gov

Cannabinoid Receptors : In certain indole-based compounds, an N-morpholinoethyl moiety has been shown to occupy a deep hydrophobic pocket in the CB2 cannabinoid receptor, which is crucial for ligand recognition. nih.gov

P2X7 Receptor Antagonism : Quinoline-carboxamide derivatives have been explored as antagonists of the P2X7 receptor, an ion channel involved in inflammation and cancer. nih.gov Substitutions on the phenyl ring of the carboxamide moiety were found to improve potency and affinity for the human P2X7 receptor. nih.gov